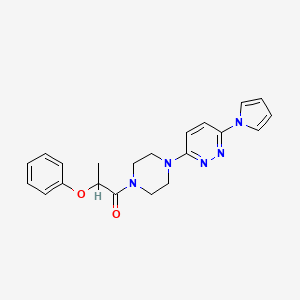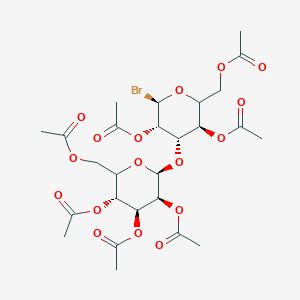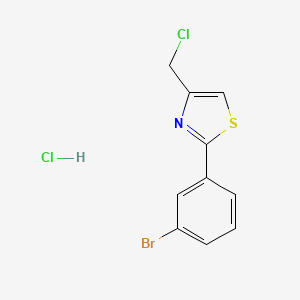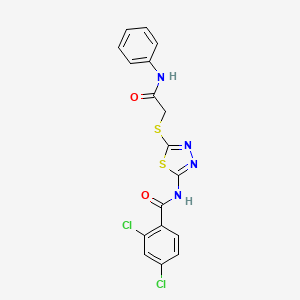![molecular formula C16H15FN2O3 B2497920 Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate CAS No. 338392-11-3](/img/structure/B2497920.png)
Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate and related compounds typically involves reactions that afford high chemical yields under specific conditions. For example, reactions of ethyl 2-(3-pyridyl)acetate with phenyl chloroformate or methyl chloroformate produce intermediate pyridinium salts, which undergo nucleophilic attack in the presence of a Grignard reagent and a cuprous iodide catalyst to yield corresponding acetates in 64–96% yields (Agudoawu & Knaus, 2000).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been explored through various methods, including X-ray diffraction studies. These compounds typically exhibit nearly planar structures with specific intramolecular and intermolecular interactions that stabilize the crystal structure (Suresh et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving this compound often result in the formation of compounds with diverse functionalities. For instance, the reaction with lithium diisopropylamide (LDA) leads to methylene-alkylated products indicating the compound's reactivity towards nucleophilic substitution reactions (Shiotani et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has shown that related compounds with 1,4-dihydropyridyl rings, similar to those that might be derived from or related to the synthesis routes of Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate, demonstrate significant analgesic and anti-inflammatory activities. These compounds are explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), offering alternatives to traditional NSAIDs like aspirin and ibuprofen due to their structure-activity relationships (Agudoawu & Knaus, 2000).
Chemical Synthesis and Catalysis
The compound's related structures have been utilized in multi-component reactions (MCRs) to synthesize trifluoromethylated pyrano[4,3-b]pyrans, indicating its potential utility in creating fluorinated heterocyclic compounds. These reactions are vital for developing novel compounds with potential pharmacological activities (Wang et al., 2012).
Novel Synthetic Methodologies
Boryl radical-mediated site-selective C-H functionalization represents another avenue of research, showcasing the compound's framework's adaptability in synthesizing diverse derivatives under mild conditions. Such methodologies are crucial for the development of new synthetic routes and the functionalization of organic molecules (Guo et al., 2019).
Heterocyclic Chemistry
This compound and related compounds are instrumental in the synthesis of N-fused heterocycles, showcasing their significance in developing new heterocyclic compounds. These compounds are of interest due to their broad applications in pharmaceuticals, agrochemicals, and materials science (Ghaedi et al., 2015).
Propiedades
IUPAC Name |
ethyl 2-[3-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-2-22-15(20)10-14-13(4-3-9-18-14)16(21)19-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPVKHKUCHIVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)
